Methyl 2-(2,6-difluorophenyl)propanoate

Description

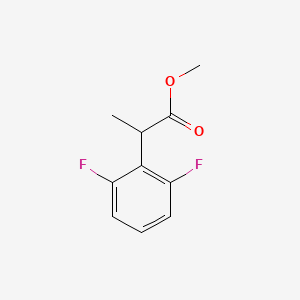

Methyl 2-(2,6-difluorophenyl)propanoate is an ester derivative featuring a 2,6-difluorophenyl group attached to a propanoate backbone, with a methyl ester moiety. This compound is structurally characterized by the presence of two fluorine atoms at the ortho positions (2 and 6) of the phenyl ring, which significantly influences its electronic and steric properties.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

methyl 2-(2,6-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |

InChI Key |

NELRFBARIKJQCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2,6-difluorophenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-difluorophenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 2,6-difluorophenylpropanoic acid.

Reduction: 2-(2,6-difluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,6-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-(2,6-difluorophenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular signaling. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties: The 2,6-difluoro substitution likely increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability. Methyl esters typically have higher hydrolysis rates than ethyl esters, which may affect environmental persistence or prodrug activation .

Synthetic Utility: this compound could serve as a precursor for amide or carbamate derivatives, leveraging its ester group for further functionalization.

Unresolved Questions :

- Experimental data on the compound’s stability, toxicity, and specific bioactivity are absent in open literature. Comparative studies with Ethyl 2-(2,6-difluorophenyl)acetate (CAS 680217-71-4) would clarify the impact of ester groups on efficacy.

Biological Activity

Methyl 2-(2,6-difluorophenyl)propanoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

This compound is an ester derivative characterized by the presence of a difluorophenyl group. The difluorination at the 2 and 6 positions of the phenyl ring can enhance the compound's lipophilicity and influence its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors. It has been shown to target:

- Carbonic Anhydrase : Similar compounds exhibit inhibition of carbonic anhydrase II, affecting bicarbonate ion transport and pH regulation in cells.

- G-Protein-Coupled Receptors (GPCRs) : The difluoro substitution appears to enhance binding affinity to certain GPCRs, leading to altered signaling pathways .

Enzyme Interactions

This compound has been studied for its effects on enzyme activity:

- Inhibition Studies : In vitro assays have demonstrated that at specific concentrations, the compound can inhibit enzymes involved in metabolic pathways, such as amino acid metabolism.

- Substrate Activity : It may also act as a substrate for certain enzymes, influencing their catalytic efficiency.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways related to cell growth and differentiation. For instance, it has been observed to affect MAPK signaling pathways, which are crucial for cellular responses to growth factors .

- Gene Expression Modulation : Changes in gene expression profiles have been noted in response to treatment with this compound, indicating its potential role as a transcriptional regulator.

Case Studies

- Inhibition of Nitric Oxide Production : A study investigated the effects of this compound on nitric oxide synthase activity. Results indicated a dose-dependent inhibition of NO production in murine models, suggesting anti-inflammatory properties .

- Therapeutic Potential in Metabolic Disorders : Research highlighted its potential use in managing metabolic disorders by enhancing insulin sensitivity through modulation of specific signaling pathways .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase II inhibition | |

| Nitric Oxide Production | Dose-dependent inhibition | |

| GPCR Binding Affinity | Enhanced binding affinity |

Table 2: EC50 Values for Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.